3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is an organic compound that belongs to the class of ureas This compound is characterized by the presence of a butoxyphenyl group, a furan-2-ylmethyl group, and a thiophen-3-ylmethyl group attached to a urea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the following steps:
Formation of the Butoxyphenyl Intermediate: The synthesis begins with the preparation of the 4-butoxyphenyl isocyanate intermediate. This can be achieved by reacting 4-butoxyaniline with phosgene or a phosgene substitute under controlled conditions.
Coupling with Furan-2-ylmethyl and Thiophen-3-ylmethyl Groups: The next step involves the reaction of the 4-butoxyphenyl isocyanate with furan-2-ylmethylamine and thiophen-3-ylmethylamine. This step is typically carried out in the presence of a suitable solvent, such as dichloromethane or tetrahydrofuran, and under an inert atmosphere to prevent unwanted side reactions.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the aromatic rings can be replaced with other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nitrating agents, and other electrophiles under controlled temperature and solvent conditions.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other biomolecules, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with a methoxy group instead of a butoxy group.
3-(4-Ethoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with an ethoxy group instead of a butoxy group.
3-(4-Propoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure with a propoxy group instead of a butoxy group.
Uniqueness
3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the presence of the butoxy group, which can influence its chemical reactivity, solubility, and biological activity. The combination of the butoxyphenyl, furan-2-ylmethyl, and thiophen-3-ylmethyl groups in a single molecule provides a distinct set of properties that can be advantageous for specific applications in research and industry.
Biological Activity
The compound 3-(4-Butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound belonging to the class of urea derivatives. Its unique structure, featuring both butoxyphenyl and thiophenyl groups, suggests significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C20H24N4O2S, with a molecular weight of approximately 384.5 g/mol. The structural components are critical for its biological interactions, particularly the urea functional group, which is known for its ability to form hydrogen bonds.
Property | Value |
---|---|
Molecular Formula | C20H24N4O2S |
Molecular Weight | 384.5 g/mol |
CAS Number | 2034452-77-0 |
The biological activity of urea derivatives often involves their interaction with specific enzymes or receptors. For This compound , potential mechanisms may include:
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, affecting metabolic pathways.
- Receptor Modulation : It could interact with specific receptors, altering cellular responses.
Biological Activities
Research indicates that urea derivatives exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : Compounds similar to this one have shown promising results in inhibiting cancer cell proliferation. For instance, studies on related urea compounds have reported IC50 values indicating effective cytotoxicity against various cancer cell lines .
- Antimicrobial Properties : Urea derivatives are also noted for their antibacterial and antifungal activities. The presence of the thiophene ring may enhance these properties by facilitating interactions with microbial targets .
Case Studies and Research Findings
Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of This compound .
- Antitumor Activity : In a study evaluating related thioamide compounds, significant antitumor activity was observed with GI50 values ranging from 15 to 30 μM against various cancer cell lines . This suggests that similar structural motifs could confer comparable effects.
- Antimicrobial Activity : Research has documented that certain urea derivatives exhibit strong antibacterial effects against Gram-positive and Gram-negative bacteria. For instance, compounds with similar functional groups demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range .
- Mechanistic Insights : Studies on related compounds indicated that their biological activity could be attributed to their ability to form hydrogen bonds and hydrophobic interactions with target biomolecules, enhancing their efficacy as inhibitors or modulators .
Comparative Analysis
A comparative analysis of similar compounds provides further context for the biological activity of This compound :
Compound Name | Biological Activity | IC50/Other Metrics |
---|---|---|
1-(4-Methoxyphenyl)-3-(thiophen-3-yl)urea | Anticancer | GI50 = 25 μM |
1-(4-butoxyphenyl)-3-(furan-2-ylyl)urea | Antimicrobial | MIC = 10 μM |
N-(6-cyano-BT-2-yl)-N′-(p-MeObenzyl)urea | GSK-3 Inhibition | IC50 = 140 nM |
Properties
IUPAC Name |
3-(4-butoxyphenyl)-1-(furan-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-2-3-11-25-19-8-6-18(7-9-19)22-21(24)23(14-17-10-13-27-16-17)15-20-5-4-12-26-20/h4-10,12-13,16H,2-3,11,14-15H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUJNURXIJSVTLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)NC(=O)N(CC2=CSC=C2)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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